Topological Rigidity and Conformational Entropy Penalty vs. Benzoxazole
Furo[2,3-f][1,3]benzoxazole possesses zero rotatable bonds compared to one rotatable bond for 2-phenylbenzoxazole and two for 2-benzylbenzoxazole [1][2]. In a fragment-based design context, the absence of rotatable bonds translates to a calculated conformational entropy penalty reduction of approximately 0.5–1.0 kcal/mol per rotatable bond frozen upon binding, meaning the tricyclic scaffold can exhibit a meaningful ΔΔG advantage relative to flexible benzoxazole analogs when the binding pose requires pre-organized planarity [3].
| Evidence Dimension | Number of rotatable bonds (proxy for conformational flexibility and entropic binding cost) |
|---|---|
| Target Compound Data | 0 rotatable bonds [1] |
| Comparator Or Baseline | 2-Phenylbenzoxazole: 1 rotatable bond [2]; 2-Benzylbenzoxazole: 2 rotatable bonds [REF-BENCHMARK]; Benzoxazole (unsubstituted): 0 rotatable bonds but monocyclic [REF-BENCHMARK] |
| Quantified Difference | Reduction of 1–2 free rotor counts versus typical substituted benzoxazole screening hits; estimated ΔΔS contribution ~0.5–1.0 kcal/mol per rotor frozen in the bound state [3]. |
| Conditions | Theoretical estimation based on the empirical rule that restricting one internal rotation costs ~0.5–1.0 kcal/mol in conformational entropy (derived from protein–ligand binding thermodynamics literature). |
Why This Matters
For fragment library procurement, rigid scaffolds with zero rotatable bonds are systematically preferred because they reduce entropic penalties and improve binding enthalpy efficiency metrics, directly impacting hit-to-lead progression rates.
- [1] PubChem. (2025). Compound Summary for CID 22599158: Furo[2,3-f][1,3]benzoxazole. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22599158. View Source
- [2] PubChem. (2025). Compound Summary for CID 6947: 2-Phenylbenzoxazole. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6947. View Source
- [3] Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. (Discussion of entropic considerations in fragment design). View Source
